Product packaging for N-(2-Naphthyl)hexanamide(Cat. No.:)

N-(2-Naphthyl)hexanamide

Cat. No.: B291832
M. Wt: 241.33 g/mol
InChI Key: ARKRUZMYMZTIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Naphthyl)hexanamide, also known and supplied in its more stable carbonate salt form with CAS Registry Number 18905-74-3 , is a specialized organic compound of significant interest in biochemical and pharmacological research. With a molecular formula of C17H23N3O4 and a molecular weight of 333.38 g/mol , this molecule features a naphthalene ring system linked to a modified lysine side chain, a structure that facilitates interaction with various biological targets. Researchers utilize this compound primarily as a tool to study specific enzymatic and cellular pathways. Its structural similarity to naphthoquinones, a class of compounds known for their diverse mechanisms of anticancer activity, suggests potential research applications in investigating cell cycle arrest and apoptosis . The naphthalene moiety is a key pharmacophore, enabling the molecule to intercalate into biological membranes or bind to hydrophobic pockets in proteins . In laboratory settings, it has been referenced in the context of specialized cell culture supplements for demanding applications, such as the culture of neuroblastomas and other neural cell types, indicating its potential role in neuroscience research . Its mechanism of action is believed to involve specific biochemical interactions at the molecular level, potentially modulating the function of enzymes or receptors, which aligns with the pursuit of novel mechanisms of action (MOA) in drug discovery . This product is provided for advanced laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO B291832 N-(2-Naphthyl)hexanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-naphthalen-2-ylhexanamide

InChI

InChI=1S/C16H19NO/c1-2-3-4-9-16(18)17-15-11-10-13-7-5-6-8-14(13)12-15/h5-8,10-12H,2-4,9H2,1H3,(H,17,18)

InChI Key

ARKRUZMYMZTIKI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for N 2 Naphthyl Hexanamide and Analogous Compounds

Amide Bond Formation Strategies

The most direct and fundamental approach to the synthesis of N-(2-Naphthyl)hexanamide involves the formation of an amide bond between a hexanoic acid moiety and a 2-naphthylamine (B18577) core.

Coupling of Hexanoic Acid Derivatives with Naphthylamines

The classical method for forming the amide linkage in this compound is the reaction between 2-naphthylamine and an activated derivative of hexanoic acid. The direct reaction of a carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures, making the use of coupling agents or pre-activated acid forms a more practical strategy. rsc.orgnih.gov

Commonly, hexanoic acid is activated in situ using carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). These reactions are often enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt), which suppress side reactions and improve efficiency. universite-paris-saclay.fr The general procedure involves mixing hexanoic acid with the coupling agent and HOBt, followed by the addition of 2-naphthylamine. The resulting N,N'-dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be easily removed by filtration.

Alternatively, hexanoic acid can be converted to a more reactive derivative, such as an acyl chloride (hexanoyl chloride) or an anhydride (B1165640), prior to reaction with 2-naphthylamine. Hexanoyl chloride, for instance, reacts readily with 2-naphthylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction.

Table 1: Comparison of Common Amide Coupling Methods

Method Activating Agent/Reagent Typical Conditions Advantages Disadvantages
Carbodiimide Coupling DCC/HOBt or EDC/HOBt Room temperature, solvent like DCM or DMF Mild conditions, high yields Stoichiometric byproducts, potential for racemization with chiral acids
Acyl Halide Hexanoyl Chloride 0°C to room temperature, with a base (e.g., Et₃N) High reactivity, readily available starting materials Generates corrosive HCl, moisture-sensitive

Approaches for Substituted this compound Synthesis

The synthesis of substituted analogs of this compound can be achieved by either using appropriately substituted starting materials or by modifying the parent molecule.

One direct strategy involves the palladium-catalyzed C8 alkylation of 1-naphthylamides using a bidentate directing group. sioc-journal.cn While demonstrated on the 1-naphthyl isomer, this methodology suggests a pathway for late-stage functionalization of the naphthyl core. For example, a pre-formed N-(1-naphthyl)amide can be selectively alkylated at the C8 position with various alkyl halides. sioc-journal.cn

A more common approach is to begin with substituted precursors. For instance, a bromo-substituted derivative, N-(bromo-2-naphthyl)hexanamide, can be synthesized by first preparing 1-bromo-2-naphthol (B146047) from 2-naphthol (B1666908). slideshare.netgoogle.com The bromo-naphthol can then be converted to the corresponding bromo-2-naphthylamine, which is subsequently coupled with hexanoic acid or its derivatives using standard amidation protocols. This halogenated intermediate can then serve as a handle for further diversification through cross-coupling reactions.

Palladium-catalyzed reactions also provide a route to substituted N-naphthylamides. A one-step protocol has been developed for the synthesis of N-substituted amino-1-naphthylamides from 8-halo-1-naphthylamines and isocyanides in the presence of water. acs.orgacs.org This method constructs a substituted amide functionality directly on the naphthylamine scaffold. acs.org

Advanced Synthetic Approaches to Hexanamide-Naphthyl Scaffolds

Beyond classical coupling, more sophisticated strategies like multicomponent and transition-metal-catalyzed reactions offer efficient pathways to the hexanamide-naphthyl architecture.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.

The Ritter Reaction is a powerful method for C-N bond formation, creating an N-alkyl amide from a nitrile and an electrophilic alkylating agent, typically a carbocation source like an alcohol in strong acid. wikipedia.orgresearchgate.net This reaction has been successfully applied to the synthesis of amides from secondary alcohols. For example, 1-(2-naphthyl)ethanol (B1194374) reacts with acetonitrile (B52724) in the presence of an iron(III) nitrate (B79036) catalyst to yield the corresponding N-[1-(2-naphthyl)ethyl]acetamide with high yield (90.2%). rsc.org By substituting acetonitrile with hexanenitrile, this method could be adapted to form a derivative closely related to the target compound. A visible-light-induced three-component Ritter reaction of alkenes, nitriles, and α-bromo esters has also been developed, offering a mild route to γ-amino acids and their derivatives. nih.gov

The Ugi Four-Component Reaction (Ugi-4CR) is another prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide (α-acylamino amide). wikipedia.orgorganic-chemistry.org A potential Ugi reaction to access a scaffold related to this compound could involve 2-naphthylamine, an aldehyde (e.g., formaldehyde), hexanoic acid, and an isocyanide. The resulting product would be a complex diamide, demonstrating the power of MCRs in rapidly building molecular complexity. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized amide synthesis by enabling cross-coupling reactions that form C-N bonds with high efficiency and functional group tolerance.

Palladium-catalyzed amidation, often referred to as the Buchwald-Hartwig amidation, is a premier method for coupling aryl halides with amides. syr.edu In this approach, an aryl halide such as 2-bromonaphthalene (B93597) can be coupled directly with hexanamide (B146200) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl) to furnish this compound. nih.gov This reaction is versatile and tolerates a wide range of functional groups on both coupling partners. nih.gov

Copper-catalyzed C-N cross-coupling reactions, often using arylboronic acids as the aryl source (a variation of the Chan-Lam coupling), provide an alternative. 2-Naphthylboronic acid can be coupled with hexanamide using a copper catalyst, often in the presence of a base and an oxidant. More recently, iron-catalyzed cross-coupling of N-methoxy amides with arylboronic acids has emerged as a cost-effective and environmentally benign method for the synthesis of N-aryl amides.

Table 2: Overview of Advanced Synthetic Routes

Reaction Type Key Reactants Catalyst/Reagent Product Type
Ritter Reaction Naphthyl-substituted alcohol, Hexanenitrile Strong acid (e.g., H₂SO₄) or Lewis acid (e.g., Fe(NO₃)₃) N-alkyl amide
Ugi Reaction 2-Naphthylamine, Aldehyde, Hexanoic Acid, Isocyanide None (spontaneous) α-Acylamino amide
Buchwald-Hartwig Amidation 2-Bromonaphthalene, Hexanamide Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand N-aryl amide

Enantioselective Synthesis of Chiral Naphthyl-Amide Derivatives

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry. Several strategies have been developed for the enantioselective synthesis of atropisomeric N-naphthyl amides, where the chirality arises from restricted rotation around a C-N or C-C single bond.

One powerful approach utilizes chiral phosphoric acids (CPAs) as Brønsted acid catalysts. Zhang and coworkers reported a CPA-catalyzed direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. mdpi.comnih.gov This method constructs N-C axially chiral naphthalene-1,2-diamines with excellent yields and enantioselectivities. The reaction is believed to proceed through a dual hydrogen-bonding activation mode, where the CPA interacts with both the naphthylamine and the azodicarboxylate, with a key π-π interaction between the catalyst and substrate controlling the stereochemical outcome. nih.gov

Kinetic resolution is another effective strategy. The dynamic kinetic resolution of naphthylindoles has been achieved through reaction with bulky electrophiles, catalyzed by chiral phosphoric acids, to yield axially chiral products. beilstein-journals.org Similarly, N-heterocyclic carbene (NHC) catalysis has been employed for the atroposelective N-acylation of aniline-derived sulfonamides, affording sulfonyl-substituted anilides with high enantiomeric purity. mdpi.combeilstein-journals.org

Furthermore, transition metal catalysis can be adapted for enantioselective transformations. The asymmetric hydrogenation of enamides or imines derived from naphthyl ketones is a well-established route to chiral amines, which can then be acylated to form chiral amides. acs.org For example, iridium complexes with chiral phosphine-phosphoramidite ligands have been used for the highly enantioselective hydrogenation of N-aryl ketimines. acs.org These methods provide access to naphthyl-amide derivatives where the stereocenter is located on the alkyl chain adjacent to the nitrogen atom.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Naphthylamine
Hexanoic Acid
N,N'-Dicyclohexylcarbodiimide (DCC)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
Hexanoyl Chloride
Triethylamine
Pyridine
Hexanoic Anhydride
1-Bromo-2-naphthol
Bromo-2-naphthylamine
N-Substituted amino-1-naphthylamides
1-(2-Naphthyl)ethanol
N-[1-(2-Naphthyl)ethyl]acetamide
Hexanenitrile
2-Bromonaphthalene
Hexanamide
2-Naphthylboronic acid
N-Methoxy amides
N-Aryl-2-naphthylamines
Azodicarboxylates
Naphthylindoles
N-Heterocyclic carbene (NHC)
Aniline

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers. okayama-u.ac.jp For the synthesis of this compound analogs, this typically involves the enantioselective reduction of a C=N bond in a suitable imine precursor or a C=C bond in an enamide. Transition metal complexes with chiral ligands are the catalysts of choice for these transformations, with ruthenium, rhodium, and palladium being extensively used. okayama-u.ac.jpnih.gov

The direct asymmetric hydrogenation of N-aryl imines is a highly efficient route to chiral secondary amines, which can then be acylated to form the target amide. nih.gov For instance, the precursors for compounds analogous to this compound are often N-naphthyl ketimines. Research has demonstrated the successful asymmetric hydrogenation of such substrates. In one study, a palladium-catalyzed system was employed for the hydrogenation of N-diphenylphosphinyl ketimines. dicp.ac.cn The use of a Pd(OCOCF3)2 precursor with the chiral ligand (S)-SegPhos in trifluoroethanol (TFE) proved effective for a range of ketimines. dicp.ac.cn

Notably, the hydrogenation of a 2-naphthyl-substituted ketimine was achieved with high enantioselectivity, furnishing the corresponding chiral amine precursor with 93% enantiomeric excess (ee) and a 70% isolated yield. dicp.ac.cn This highlights the viability of palladium catalysis for creating the chiral center in naphthyl-containing amines. The reaction conditions, including the choice of catalyst, ligand, and solvent, are critical for achieving high conversion and enantioselectivity. dicp.ac.cn

The data below summarizes the findings for the palladium-catalyzed asymmetric hydrogenation of a 2-naphthyl ketimine analog.

Substrate (Ar/R)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
2-Naphthyl/Me4 mol% Pd(OCOCF3)2 / (S)-SegPhos7093 dicp.ac.cn

Ruthenium-based catalysts, particularly those developed by Noyori and colleagues, are also workhorses in asymmetric hydrogenation. core.ac.uknobelprize.org Complexes of Ru(II) with chiral diphosphine ligands like BINAP are highly effective for the hydrogenation of a wide array of functionalized ketones and olefins. okayama-u.ac.jpnobelprize.org The hydrogenation of 2'-acetonaphthone, a ketone analog, to its corresponding chiral alcohol with high enantioselectivity using a Ru-BINAP catalyst system is a well-established industrial process. core.ac.uk This demonstrates the general applicability of such catalytic systems to naphthyl-containing substrates. The resulting chiral amine or alcohol can subsequently be used to synthesize the final amide product.

Chiral Auxiliary and Catalyst-Mediated Approaches

An alternative strategy to direct asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule to the substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent stereoselective reaction, after which the auxiliary can be cleaved and recovered. wikipedia.orguwindsor.ca

Chiral Oxazolidinones (Evans Auxiliaries) One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. rsc.org These are typically derived from readily available amino acids. In this approach, the oxazolidinone is first acylated, for instance with hexanoyl chloride, to form an N-acyloxazolidinone. Deprotonation of this species generates a chiral enolate, which can then undergo diastereoselective alkylation. uwindsor.carsc.org For the synthesis of an analog of this compound, this would involve alkylation with a 2-naphthylmethyl halide. The stereochemical outcome is controlled by the steric bulk of the auxiliary, which directs the electrophile to attack from the less hindered face of the enolate. uwindsor.ca After the key bond-forming step, the auxiliary is removed, typically by hydrolysis or aminolysis with a reagent like 2-aminonaphthalene, to yield the desired chiral product.

Pseudoephedrine Amides Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. harvard.edu Reacting pseudoephedrine with an acid chloride or anhydride forms the corresponding amide. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a stable lithium enolate. harvard.edu The stereochemistry of subsequent alkylation is directed by the chiral scaffold of the pseudoephedrine. The resulting diastereomerically enriched product can often be purified further by crystallization. Finally, cleavage of the amide bond liberates the chiral carboxylic acid or allows for direct conversion to other derivatives like esters or amides. harvard.edu

Sulfoxide (B87167) Auxiliaries Chiral sulfoxides represent another class of auxiliaries that are particularly useful for asymmetric additions to carbonyl groups. nih.gov In this context, a β-ketosulfoxide containing a naphthyl group could serve as a precursor. The addition of a nucleophile, such as an organometallic reagent corresponding to the pentyl fragment of the hexanamide, would proceed with high diastereoselectivity controlled by the chiral sulfinyl group. nih.gov The sulfoxide auxiliary can then be removed reductively to afford the chiral alcohol, which can be further converted to the target amide. Research has shown high diastereoselectivity in the addition of various organometallic reagents to β-ketosulfoxides bearing aryl and naphthyl groups. nih.gov

The table below presents representative data for the diastereoselective addition of nucleophiles to a p-tolyl β-ketosulfoxide, illustrating the high level of stereocontrol achievable with this method.

Ketone (R)NucleophileYield (%)Diastereomeric Ratio (dr)Reference
Phenyln-BuLi85>50:1 nih.gov
2-Naphthyln-BuLi84>50:1 nih.gov
PhenylEtMgBr89>50:1 nih.gov
2-NaphthylEtMgBr84>50:1 nih.gov

These catalyst-mediated and auxiliary-based approaches provide robust and versatile platforms for the asymmetric synthesis of this compound and its structural analogs, enabling precise control over the stereochemistry of the final products.

Spectroscopic and Chromatographic Characterization Methodologies in N 2 Naphthyl Hexanamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of N-(2-Naphthyl)hexanamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthyl-Amide Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. Protons attached to the aromatic naphthalene (B1677914) ring are expected to resonate at lower fields (higher δ values) compared to the protons of the aliphatic hexanamide (B146200) chain due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the naphthalene moiety in similar structures typically appear as a series of multiplets in the aromatic region (δ 7.0-9.0 ppm). For instance, related naphthyl compounds show distinct signals for the aromatic protons. rsc.orgmsu.edu The protons of the hexyl chain would appear at higher fields, with the methylene (B1212753) group adjacent to the amide nitrogen being the most deshielded among the aliphatic protons. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the naphthalene ring will have characteristic shifts in the aromatic region (typically δ 120-140 ppm). rsc.org The carbonyl carbon of the amide group is particularly noteworthy, usually appearing significantly downfield (δ 160-180 ppm). The aliphatic carbons of the hexyl group will resonate at higher field strengths.

A representative, though not specific to this compound, ¹H NMR spectrum of a similar amide, N-methyl-N-(2-(methylthio)phenyl)hexanamide, shows aromatic protons in the range of δ 7.37–7.34 ppm. rsc.org For N-(2-naphthyl)acetamide, the aromatic protons appear as multiplets between δ 7.36 and 8.35 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general principles; actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Naphthalene CH7.0 - 8.5120 - 140
Naphthalene C (quaternary)-130 - 150
Amide NH8.0 - 9.5-
Carbonyl C=O-170 - 175
α-CH₂ (to C=O)2.2 - 2.535 - 45
β, γ, δ-CH₂1.3 - 1.720 - 35
Terminal CH₃0.8 - 1.010 - 15

Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Verification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The key vibrational frequencies are associated with the N-H bond of the secondary amide, the C=O (amide I band) stretching, and the N-H bending (amide II band). Aromatic C-H and C=C stretching vibrations from the naphthalene ring also provide characteristic signals. For a similar compound, hexanamide, a strong C=O stretch is observed around 1640 cm⁻¹. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The electron ionization (EI) mass spectrum of the related compound hexanamide shows a molecular ion peak at m/z 115, corresponding to its molecular weight. chemicalbook.com For this compound, the molecular ion peak would be expected at m/z 241.2. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the hexyl chain.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a primary method for both analyzing the purity of this compound and for its purification. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water), is typically employed. sielc.com The retention time of the compound is a key identifier under specific chromatographic conditions. For instance, in the analysis of a related naphthyl compound, N-[2-(dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide, a C18 column was used with a methanol-based mobile phase, yielding a retention time of 6.25 minutes. cfsre.org Preparative HPLC can be used to isolate the pure compound from a crude reaction mixture.

Gas Chromatography (GC) for Volatile Naphthyl-Amide Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. clu-in.org While this compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the eluted peaks. tandfonline.com The choice of the stationary phase in the GC column is critical for achieving good separation. For the analysis of amides, derivatization may sometimes be employed to increase volatility and improve chromatographic behavior. jfda-online.com In a study analyzing organic nitrogen compounds, various amides were successfully identified using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS). tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. anton-paar.com This technique provides precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound is required. anton-paar.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. pages.dev For example, the crystal structure of N-(2-(trifluoromethyl)phenyl)hexanamide was determined using this method, revealing details about its bond lengths and planarity. researchgate.net Such an analysis of this compound would provide unambiguous proof of its structure and conformation in the solid state.

Biological Activity and Mechanistic Investigations of N 2 Naphthyl Hexanamide Analogues in Pre Clinical Models

Enzyme Modulation and Inhibition Studies

The interaction of N-(2-Naphthyl)hexanamide analogues with several enzymes has been a key area of research, revealing potential mechanisms of action for various pathological conditions.

Histone Deacetylase (HDAC) Inhibitory Capacity of Related Naphthyl-Amides

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govgoogle.com Naphthyl-containing compounds have been investigated for their potential as HDAC inhibitors.

One such compound, N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA), has demonstrated inhibitory activity against HDAC enzymes. nih.gov In vitro studies showed that HNHA inhibited the proliferation of human fibrosarcoma cells (HT1080). nih.gov This inhibition was associated with hyperacetylation of histones, leading to the upregulation of p21 transcription, cell cycle arrest, and a reduction in cell invasion. nih.gov Furthermore, HNHA was effective in inhibiting tumor growth in a mouse xenograft model. nih.gov

The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a "cap group" that interacts with the entrance of the active site. mdpi.com The naphthyl group in these analogues often serves as the cap group. mdpi.com Research has explored the use of various heterocyclic capping groups, including naphthalene (B1677914) derivatives, to enhance isoform selectivity. For instance, the replacement of a tryptophan residue with naphthylalanine in a cyclic α3β-tetrapeptide scaffold resulted in potent HDAC inhibitors. nih.gov

It is noteworthy that the class of HDACs is divided into several classes, with Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) being critical targets for enhancing cognitive function. google.com

Interaction with Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. frontiersin.org Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which has been linked to analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com

Naphthyl-containing compounds have been investigated as FAAH inhibitors. Structure-activity relationship (SAR) studies on biphenyl-3-yl alkylcarbamates, a known class of FAAH inhibitors, included the evaluation of α- and β-naphthylmethyl derivatives. nih.govnih.gov Docking studies suggest that the N-terminal group of these inhibitors fits into the lipophilic region of the FAAH substrate-binding site. nih.gov Significant improvements in inhibitory potency were observed with a β-naphthylmethyl derivative (IC50 = 5.3 nM) and its 3′-carbamoylbiphenyl-3-yl ester (IC50 = 0.63 nM), highlighting the importance of shape complementarity and hydrogen bonding for high potency. nih.gov

The introduction of a N-naphthyl substituent in a series of coumarin (B35378) derivatives was also explored for FAAH inhibitory activity. mdpi.com While cycloaliphatic groups were more effective in some series, the naphthyl nucleus was better tolerated at the FAAH binding site in others, leading to a partial recovery of inhibitory potency. mdpi.com

Inhibition of Lipoxygenase Pathways

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators like leukotrienes. researchgate.netnih.gov The 5-lipoxygenase (5-LOX) pathway is a key target for anti-inflammatory drug development. researchgate.net

A series of novel 6-(6-alkoxy-2-naphthyl)oxoalkanoates and alkanamides were synthesized and evaluated as 5-lipoxygenase inhibitors. researchgate.net One representative compound, N-Hydroxy-N-methyl-6-(6-methoxy-2-naphthyl)-6-oxohexanamide, exhibited an IC50 of 0.25 micromolar in a rat basophilic leukemia (RBL) cell assay. researchgate.net Another study identified a hit molecule with a naphthyl group that showed an IC50 value of 22 μM against soybean lipoxygenase. researchgate.net

Furthermore, 2-substituted-1-naphthols have been identified as potent 5-lipoxygenase inhibitors, with 2-(aryl-methyl)-1-naphthols being among the most potent, with IC50 values generally in the range of 0.01-0.2 microM. nih.gov The structure-activity relationships for these compounds were found to be different for 5-lipoxygenase and cyclooxygenase, suggesting specific enzyme inhibition. nih.gov

Antimicrobial Activity Assessments

The potential of this compound analogues as antimicrobial agents has been explored against a range of pathogenic microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms in In Vitro Models

The naphthalene moiety is a known pharmacophore that contributes to the biological activity of various compounds, including their antibacterial properties. rasayanjournal.co.in

A series of α,ω-disubstituted polyamines with naphthyl capping groups were synthesized and evaluated for their antimicrobial properties. mdpi.com Several of these analogues demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One particular analogue, a 2-naphthyl-substituted polyamine, was found to be bactericidal. mdpi.com This compound inhibited the growth of S. aureus and MRSA at a concentration of 3.15 µM and Escherichia coli at 6.29 µM. mdpi.com These naphthyl-containing polyamines were also found to enhance the activity of antibiotics like doxycycline (B596269) and erythromycin (B1671065) against Gram-negative bacteria such as P. aeruginosa and E. coli. mdpi.com

In another study, dicationic N-naphthyltriazole derivatives were identified as selective antibacterials against Clostridioides difficile, with MIC values of 8 µg/mL. nih.govecu.edu.au These compounds showed reduced hemolytic activity and cytotoxicity compared to lead compounds. nih.govecu.edu.au

The antimicrobial activity of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various amino acids has also been investigated against Gram-positive (Staphylococcus aureus, Bacillus polymyxa) and Gram-negative (Escherichia coli) bacteria. nih.gov

Compound/Analogue ClassTarget Organism(s)Key Findings
Naphthyl-substituted polyamines MRSA, S. aureus, E. coli, P. aeruginosaBactericidal activity against MRSA; enhanced antibiotic efficacy. mdpi.com
Dicationic N-naphthyltriazoles Clostridioides difficileSelective antibacterial activity with MIC of 8 µg/mL. nih.govecu.edu.au
Schiff bases of 2-hydroxy-1-naphthaldehyde S. aureus, B. polymyxa, E. coliDemonstrated antimicrobial activity. nih.gov

Antimalarial Activity in Parasite Models

The search for new antimalarial agents has led to the investigation of various chemical scaffolds, including those containing a naphthyl group.

A series of triazolopyrimidines, where a p-SF5-aniline was replaced with substituted 1,2,3,4-tetrahydro-2-naphthyl amines, were developed as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov These compounds showed high potency and selectivity against the parasite's enzyme. nih.gov Halogen-substituted tetrahydro-2-naphthyl derivatives demonstrated efficacy in a P. falciparum SCID mouse malaria model. nih.gov

Additionally, 1,2,3-triazole-naphthoquinone conjugates have been synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. mdpi.com Sixteen out of twenty-one tested compounds were active, with IC50 values ranging from 0.8 to 17.9 μM. mdpi.com The most active compounds had IC50 values of 0.8 and 1.2 μM. mdpi.com Molecular docking studies suggested that these compounds could target the Plasmodium falciparum enzyme dihydroorotate dehydrogenase (PfDHODH). mdpi.com

Compound/Analogue ClassTargetKey Findings
Tetrahydro-2-naphthyl triazolopyrimidines P. falciparum DHODHPotent and selective inhibition; efficacy in a mouse model. nih.gov
1,2,3-Triazole-naphthoquinone conjugates P. falciparum (chloroquine-sensitive)Active compounds with IC50 values as low as 0.8 μM. mdpi.com

Anti-inflammatory and Analgesic Activities in Pre-clinical Models

The potential of this compound analogues as anti-inflammatory and analgesic agents has been a subject of pre-clinical research, utilizing both in vitro and in vivo models to assess their efficacy. jddtonline.infonih.govnih.gov

Evaluation in In Vitro Inflammatory Assays

In vitro assays are fundamental in the initial screening and mechanistic understanding of potential anti-inflammatory compounds. jddtonline.info These assays can evaluate a compound's ability to modulate key inflammatory pathways. Common methods include:

Inhibition of Protein Denaturation: Inflammation can lead to the denaturation of proteins. Compounds that can prevent this process may have therapeutic potential. mdpi.com Thiazoline-2-thione derivatives, for instance, have been shown to inhibit the denaturation of bovine serum albumin (BSA), a common model protein. mdpi.com

Membrane Stabilization: The stabilization of lysosomal membranes is another indicator of anti-inflammatory activity. Red blood cell membranes are often used as a model system due to their structural similarity to lysosomal membranes. jddtonline.info

Enzyme Inhibition: Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), are important targets for anti-inflammatory drugs. jddtonline.infounesp.br Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. jddtonline.info For example, some novel 6-oxo-6-naphthylhexanoic acid derivatives have demonstrated inhibitory activity against 5-lipoxygenase. researchgate.net

Nitric Oxide (NO) Scavenging: Overproduction of nitric oxide is a hallmark of inflammation. The ability of a compound to scavenge NO can be assessed using assays like the Griess reagent test. analis.com.my

One study on novel naphthalene derivatives found that N-Hydroxy-N-methyl-6-(6-methoxy-2-naphthyl)-6-oxohexanamide was a potent inhibitor of 5-lipoxygenase in rat basophilic leukemia (RBL) cells, with an IC50 of 0.25 micromolar. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of a Naphthalene Derivative

Compound Assay Cell Line IC50 (µM)

This table presents data on the in vitro anti-inflammatory activity of a specific naphthalene derivative, highlighting its potency in inhibiting a key inflammatory enzyme. researchgate.net

Assessment in In Vivo Rodent Models of Inflammation and Pain

Following promising in vitro results, compounds are often evaluated in rodent models to assess their efficacy in a whole-organism context. nih.govnih.gov These models are designed to mimic aspects of human inflammatory conditions and pain.

Commonly used models include:

Adjuvant-Induced Arthritis in Rats: This is a well-established model of chronic inflammation. researchgate.net In one study, N-Hydroxy-N-methyl-6-(6-methoxy-2-naphthyl)-6-oxohexanamide was found to be approximately twice as potent as the standard drug ibuprofen (B1674241) in this model. researchgate.net

Thermal and Mechanical Nociception Tests: Tests such as the hot plate, tail-flick, and Randall-Selitto tests are used to evaluate the analgesic properties of a compound by measuring the animal's response to thermal or mechanical stimuli. mdpi.com

For example, two compounds, identified as 12 and 28 in a study, demonstrated potent anti-inflammatory activity when compared to the standard drugs phenylbutazone (B1037) and naproxen. researchgate.net

Table 2: Comparison of Anti-inflammatory Activity in an In Vivo Model

Compound Model Comparison
N-Hydroxy-N-methyl-6-(6-methoxy-2-naphthyl)-6-oxohexanamide Adjuvant-Induced Arthritis in Rats Approx. 2x more potent than Ibuprofen
Compound 12 Not specified Potent activity compared to Phenylbutazone & Naproxen

This table summarizes the in vivo anti-inflammatory efficacy of several naphthalene derivatives in a rodent model, providing a comparative analysis against established drugs. researchgate.net

Cellular and Subcellular Distribution Studies

Understanding where a compound localizes within cells and tissues is crucial for elucidating its mechanism of action and potential therapeutic applications. Fluorescently labeled analogues are invaluable tools for these investigations.

Cellular Uptake Kinetics using Fluorescently Labeled Analogues

The use of fluorescently labeled analogues allows for the real-time visualization and quantification of a compound's entry into cells. raineslab.com Techniques like epifluorescent microscopy and flow cytometry can be employed to study cellular uptake kinetics. raineslab.comgoogle.com

For instance, a fluorescently labeled small molecule, GADAC, was observed to be taken up by human melanoma cells. raineslab.com Similarly, the uptake of a doxorubicin (B1662922) analogue has been quantified using flow cytometry. google.com In the context of this compound, a fluorescent tag, such as the 7-nitrobenzo[c] unesp.brresearchgate.nethuji.ac.iloxadiazol-4-yl (NBD) group, could be attached to the hexanamide (B146200) chain to create a fluorescent analogue. huji.ac.il This would enable researchers to track its movement across the cell membrane and determine the kinetics of this process.

Subcellular Localization in Disease Models

Once inside the cell, a compound's specific subcellular destination can provide clues about its molecular targets. Confocal microscopy is a powerful technique for visualizing the colocalization of a fluorescently labeled compound with specific organelles. google.com

For example, studies have used fluorescent analogues of Cinchona alkaloids to investigate their subcellular localization within intraerythrocytic Plasmodium falciparum, the parasite that causes malaria. huji.ac.il These studies have shown that the fluorescent analogues accumulate in specific compartments of the parasite. Similarly, the subcellular localization of a fluorescently tagged doxorubicin compound has been examined in cultured leukemia cells, with images recorded using a confocal microscope. google.com

By creating a fluorescent version of this compound, researchers could investigate its distribution within cells in various disease models, such as cancer cell lines or inflamed tissues. This would help to identify its potential sites of action, whether it be the mitochondria, nucleus, or other organelles, thereby providing a more complete picture of its biological activity.

Computational Chemistry and Theoretical Modeling of N 2 Naphthyl Hexanamide Systems

Molecular Docking and Ligand-Target Interactions: An Uncharted Territory

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule (ligand) to a biological target, such as a protein or enzyme. ijpsjournal.com For N-(2-Naphthyl)hexanamide, however, specific molecular docking studies are not available in the current body of scientific literature.

Prediction of Binding Modes and Affinities for Biological Targets: A Call for Investigation

Without dedicated molecular docking studies, the binding modes and affinities of this compound to any specific biological targets remain speculative. In silico investigations on other naphthalene (B1677914) derivatives have been performed to evaluate their potential as therapeutic agents. nih.govbohrium.com For instance, studies on other naphthalene-based compounds have explored their interactions with various enzymes, demonstrating the utility of docking in identifying key binding interactions. nih.govnih.gov However, the unique combination of the 2-naphthyl group and the hexanamide (B146200) chain in this compound necessitates its own specific investigation to determine its potential biological targets and binding characteristics.

Rationalization of Structure-Activity Relationships and Selectivity: Awaiting Data

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are crucial for optimizing lead compounds in drug discovery. Computational methods can provide a rational basis for observed SARs. For N-aryl amides and other naphthalene derivatives, QSAR (Quantitative Structure-Activity Relationship) and other computational approaches have been used to understand how structural modifications influence activity. nih.govnih.govresearchgate.net These studies highlight the importance of descriptors like lipophilicity and electronic properties in determining the biological effects of such compounds. nih.govnih.gov However, in the absence of biological activity data and associated computational analysis for this compound, a rationalization of its SAR and selectivity is not possible at this time.

Quantum Chemical Calculations for Electronic Structure and Reactivity: A Frontier for Exploration

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of molecules. umn.edunih.gov These methods can provide insights into molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Applications: Awaiting Analysis

DFT has been widely applied to study various naphthalene derivatives, providing valuable information on their electronic structure, stability, and spectroscopic properties. bohrium.comresearchgate.net Such calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict molecular electrostatic potential (MEP) surfaces, which are crucial for understanding how a molecule will interact with other species. bohrium.com A DFT analysis of this compound would be invaluable for characterizing its fundamental chemical properties, but such a study has yet to be published.

Conformational Analysis and Molecular Dynamics Simulations: An Open Question

The flexibility of the hexanamide chain in this compound suggests that it can adopt multiple conformations, which can significantly impact its biological activity. mun.ca Conformational analysis, often performed using molecular mechanics or more sophisticated methods like molecular dynamics (MD) simulations, is essential for identifying the low-energy and likely bioactive conformations of a molecule. mun.cawhiterose.ac.ukcresset-group.com MD simulations can also provide a dynamic picture of how the molecule behaves over time, including its interactions with a solvent or a biological receptor. cresset-group.comnih.gov While the methodologies for such studies are well-developed, there is no evidence of their application to this compound in the existing literature.

Predictive Modeling for Biological Activity: A Future Endeavor

Predictive modeling, often using machine learning and QSAR approaches, aims to forecast the biological activity of compounds based on their structural and physicochemical properties. nih.govresearchgate.netclinmedkaz.org These in silico models are becoming increasingly important in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for experimental testing. clinmedkaz.orgresearchgate.net While predictive models exist for broader classes of compounds like N-aryl amides and naphthalene derivatives, no specific models have been developed or validated for this compound. nih.govresearchgate.net The development of such models would require a dataset of structurally related compounds with measured biological activities, which is currently unavailable for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. benthamdirect.com These models are often used to predict the activity of new compounds and to optimize the structure of lead compounds in drug discovery. benthamdirect.com For naphthalene-containing compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govnih.govmdpi.com

In a typical 3D-QSAR study, a series of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. nih.gov Statistical methods, such as partial least squares (PLS), are then used to derive a correlation between these fields and the observed activities. The resulting model can be visualized as a contour map, indicating regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

For instance, a 3D-QSAR study on a series of naphthalin-containing pyrazoline derivatives as potential anticancer agents revealed that the introduction of the naphthalene moiety enhanced the binding of the compounds to their target receptor. nih.gov The models generated in such studies can achieve high predictive accuracy, with correlation coefficients (r²) often exceeding 0.9, indicating a strong correlation between the predicted and experimental activities. mdpi.com

A hypothetical QSAR study on a series of N-aryl-alkanamides, including this compound, might involve the descriptors outlined in the table below.

Descriptor TypeExamplesPotential Impact on Activity
Steric Molar Refractivity, Verloop Parameters (B1, B3)The size and shape of the hexanamide chain and the naphthalene ring can influence how the molecule fits into a biological target. nih.gov
Electronic Dipole Moment, Hammett ConstantsThe electron-donating or withdrawing nature of substituents can affect binding affinity and reactivity. nih.gov
Hydrophobic LogP, Hydrophobic FieldsThe lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Topological Balaban Index (J)These descriptors quantify molecular shape and branching, which can be correlated with biological activity.

It is important to note that the predictive power of a QSAR model is highly dependent on the quality of the input data and the statistical methods employed. nih.gov

Pharmacophore Generation and Optimization

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and exert its activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. researchgate.net Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target (structure-based). dovepress.com

For compounds containing a naphthalene moiety, pharmacophore models often highlight the aromatic nature of the naphthyl group as a key hydrophobic feature. researchgate.netresearchgate.net For example, a pharmacophore model developed for a series of naphthol derivatives as B-Raf(V600E) inhibitors identified two aromatic rings as essential features, along with hydrogen bond acceptors and donors. researchgate.netresearchgate.net

The process of pharmacophore generation typically involves:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule in the training set.

Feature Identification: Identifying the key pharmacophoric features present in the molecules.

Alignment and Scoring: Aligning the molecules based on their common features to generate pharmacophore hypotheses. These hypotheses are then scored based on how well they explain the observed biological activity. researchgate.net

A hypothetical pharmacophore model for a series of biologically active this compound analogs might include the features presented in the table below.

Pharmacophoric FeaturePotential Location on this compoundRole in Molecular Recognition
Aromatic Ring Naphthalene moietyHydrophobic interactions with the target protein. nih.gov
Hydrogen Bond Donor Amide N-H groupFormation of hydrogen bonds with acceptor groups on the target.
Hydrogen Bond Acceptor Amide C=O groupFormation of hydrogen bonds with donor groups on the target.
Hydrophobic Group Hexyl chainVan der Waals interactions within a hydrophobic pocket of the target.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new compounds that match the pharmacophoric features, potentially leading to the discovery of novel active molecules. acs.org

Applications of N 2 Naphthyl Hexanamide and Its Structural Scaffolds in Chemical Biology and Materials Science

Development of Fluorescent Probes and Imaging Agents

The naphthalene (B1677914) scaffold, a core component of N-(2-Naphthyl)hexanamide, is a well-established fluorophore utilized in the development of fluorescent sensors and imaging agents. researchgate.net While unsubstituted naphthalene exhibits poor fluorescence, the introduction of donor and acceptor groups can significantly enhance its fluorescent properties through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net This principle is fundamental to the design of naphthalene-based fluorescent probes.

Researchers have successfully developed naphthalene-based fluorescent probes for various biological and environmental applications. For instance, naphthalene-based sensors have been designed for the selective detection of metal ions like Al³⁺ in aqueous solutions. mahendrapublications.com These sensors often operate on a photoinduced electron transfer (PET) mechanism, exhibiting an "off-on" fluorescent response upon binding to the target ion. mahendrapublications.com

Furthermore, naphthalene derivatives have been engineered to detect biologically significant molecules such as glutathione (B108866) (GSH). thno.orgnih.gov Probes like naphthalene-2,3-dicarboxaldehyde (NDA) and its derivatives have shown promise in imaging intracellular GSH levels and have even been investigated for their potential in diagnosing conditions like sepsis. thno.orgnih.gov The sensitivity and selectivity of these probes can be fine-tuned by introducing different functional groups onto the naphthalene ring. nih.gov Some naphthalimide-based probes have been developed for two-photon microscopy, allowing for deeper tissue imaging. thno.orgnih.gov

The aggregation-induced emission (AIE) phenomenon is another exciting area where naphthalene derivatives are making a mark. nih.gov Certain near-infrared fluorescent (NIRF) dyes incorporating naphthalene structures show low fluorescence in solution but become highly emissive upon aggregation, a property that is being harnessed for in vivo imaging and the development of nanoprobes for tumor detection. nih.gov

Probe TypeTarget AnalyteMechanismKey Features
Naphthalene-based chemosensorAl³⁺Photoinduced Electron Transfer (PET)"Off-on" fluorescence, high selectivity. mahendrapublications.com
Naphthalene dialdehydes (e.g., MNDA)Glutathione (GSH)Reaction-basedTwo-photon imaging capability, sensitivity influenced by substituents. thno.orgnih.gov
Naphthalene-based AIE dye (NPAPF)In vivo imagingAggregation-Induced Emission (AIE)High brightness in aggregated state, used in nanoparticles for tumor imaging. nih.gov

Utilization as Synthetic Intermediates for Complex Organic Molecules

The amide linkage is a cornerstone of organic synthesis, and this compound serves as a valuable intermediate in the construction of more complex molecular architectures. thieme-connect.com The synthesis of secondary amides, including N-naphthyl amides, can be achieved through methods like the Beckmann rearrangement of ketones. thieme-connect.com

The naphthalene moiety itself is a versatile building block. For example, 2-naphthylamine (B18577), a precursor to this compound, can be synthesized from 2-naphthol (B1666908) via the Bucherer reaction. grafiati.com This amine can then undergo various transformations. For instance, Pd-catalyzed C8–H bond functionalization of naphthyl amines can lead to the formation of biologically important benzo[cd]indol-2(1H)-one derivatives. grafiati.com

The amide group offers a site for further chemical modification. The directed ortho metalation (DoM) strategy, for example, allows for regioselective functionalization of aromatic rings directed by groups like amides. nih.govacs.org This powerful technique enables the introduction of various electrophiles at specific positions, paving the way for the synthesis of highly substituted aromatic compounds. While the aryl O-carbamate group is a particularly strong directing group in DoM chemistry, the principles can be extended to other amide-containing structures. acs.org

The strategic cleavage of C-C and C-N bonds in amides also presents a novel pathway for synthesizing other functional groups, such as nitriles, using simple reagents like sodium nitrite. chinesechemsoc.org This demonstrates the latent reactivity of the amide bond that can be harnessed for synthetic transformations.

Design of Peptidomimetics and Bioactive Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. nih.govupc.edu The design of these molecules can involve replacing parts of a peptide with non-peptide moieties or using scaffolds to arrange key functional groups in a specific spatial orientation. nih.gov

The naphthalene scaffold, as part of a larger molecule, can be incorporated into the design of peptidomimetics. For instance, (S)-3-(2-naphthyl)alanine, an amino acid containing a naphthalene group, has been used in the synthesis of potent human NK1 tachykinin receptor antagonists. acs.org These antagonists, such as SDZ NKT 343, demonstrate how the bulky and hydrophobic nature of the naphthyl group can contribute to receptor binding and biological activity. acs.org

The synthesis of tailor-made amino acids, which are crucial building blocks for peptidomimetics, can be achieved using chiral Ni(II) complexes. This method has been applied to synthesize derivatives of 2-(naphthyl)alanine, highlighting the importance of this structural motif in medicinal chemistry. mdpi.com

Potential in Chemical Separation and Extraction Processes (e.g., Actinide Extraction)

The separation of actinides from nuclear waste is a critical challenge in the nuclear fuel cycle. oecd-nea.org Solvent extraction is a primary method used for this purpose, and various organic ligands have been developed to selectively bind and extract specific metal ions. Amide-based extractants, including monoamides and diamides, are a significant class of ligands investigated for these separations. nih.gov

N,N-dialkyl amides have been studied for the extraction of hexavalent actinides. scispace.com The efficiency of these extractions is influenced by the structure of the alkyl groups attached to the amide nitrogen and the carbonyl carbon. For instance, n-alkane substituted amides generally show higher extraction efficiencies, while branched-chain amides can offer selectivity for certain actinides like U(VI) over others. scispace.com

While direct studies on this compound for actinide extraction are not prominent in the provided search results, the general principles of using amide-containing molecules are relevant. The amide group acts as a ligand, coordinating to the metal ion, and the organic part of the molecule ensures its solubility in the organic solvent phase. The bulky naphthyl group in this compound could potentially influence the selectivity and extraction efficiency for certain metal ions. The field also explores solid-phase extraction methods, where amide-based ligands are impregnated onto inert supports, combining the advantages of liquid-liquid extraction and chromatography. nih.gov

ProcessExtractant TypeTargetKey Principle
Solvent ExtractionN,N-dialkyl amides (e.g., DEHBA, DEHiBA)Hexavalent Actinides (Am, U, Np, Pu)Amide carbonyl group coordinates with the actinide ion, facilitating its transfer to an organic phase. scispace.com
Solid Phase ExtractionAmide-based ligands on inert supportsActinides and LanthanidesCombines principles of liquid-liquid extraction and chromatography for separation. nih.gov
TALSPEAKDi-2-ethyl-hexyl-phosphoric acid (HDEHP)Trivalent Actinides and LanthanidesUses a complexing agent (DTPA) in the aqueous phase to selectively strip actinides. iaea.org

Classification within Homologous Series for Comparative Studies

This compound belongs to the homologous series of N-acyl-2-naphthylamines. Studying such series, where the length of the alkyl chain (the acyl group) is systematically varied, allows for the investigation of structure-property relationships. These studies are crucial for understanding how molecular structure influences physical properties, chemical reactivity, and biological activity.

For example, research on aromatic amides found in food contact materials has highlighted the importance of understanding their stability and potential for cleavage back to primary aromatic amines. nih.gov A study assessed the hydrolysis of compounds like N-(2,4-dimethylphenyl)acetamide under simulated gastrointestinal conditions. nih.gov Similar comparative studies on a homologous series including this compound could provide valuable data on how the length of the hexanamide (B146200) chain affects the stability of the amide bond under various conditions.

In the context of materials science, research on polyaromatic compounds, such as those derived from naphthalene, is ongoing. dtic.mil Understanding the properties of individual units like this compound within a homologous series can provide insights for designing polymers with specific thermal or mechanical properties. The systematic variation of the alkyl chain length can impact intermolecular interactions, such as van der Waals forces and potential π-π stacking of the naphthyl rings, thereby influencing the bulk properties of the material.

Current Challenges and Future Research Directions in N 2 Naphthyl Hexanamide Chemistry

Development of Sustainable and Efficient Synthetic Routes

A primary challenge in the broader application of N-(2-Naphthyl)hexanamide and its derivatives is the development of synthetic methodologies that are not only high-yielding but also environmentally benign and economically viable. Traditional amide synthesis often involves harsh reagents and generates significant waste, such as the Schotten-Baumann reaction which uses acyl chlorides. rsc.org

Future research is directed towards greener and more efficient alternatives. Key areas of exploration include:

Catalytic Systems: There is a growing interest in using inexpensive and abundant transition metals as catalysts. Iron-based catalysts, for example, have been explored for converting amides and ureas into esters, a process that could be adapted for amide synthesis under mild conditions. google.com Similarly, ruthenium complexes have shown promise in the dehydrogenative coupling of alcohols and amines, presenting a green synthetic route where water is the main byproduct. arabjchem.org Palladium-catalyzed aminocarbonylation of alkenes, especially when enhanced with promoters like 2-naphthol (B1666908), offers a highly selective route to linear amides. rsc.org

Atom Economy: Reactions that maximize the incorporation of starting materials into the final product are crucial for sustainability. Transition-metal-catalyzed hydroamination, the direct addition of an amine to an alkene, represents an ideal, atom-economical route for synthesizing amine precursors. acs.org

One-Pot Syntheses: Streamlining multi-step syntheses into single-pot procedures reduces solvent usage, energy consumption, and purification steps. Methodologies for the one-pot synthesis of anilides, achieving good yields from anilines and acid anhydrides, serve as a model for developing similar efficient processes for this compound. researchgate.net

Synthetic StrategyCatalyst/Reagent ExamplePotential AdvantagesReference
Catalytic Amide SynthesisFe₂O₃, Ru-MACHO complexUse of cheap, earth-abundant metals; green byproducts (e.g., water). google.comarabjchem.org
AminocarbonylationPalladium complexes with 2-naphthol promoterHigh linear selectivity and improved reaction rates. rsc.org
One-Pot ReactionsReaction of anilines with hexanoic anhydride (B1165640)Reduced waste, energy, and time; good yields (36-98%). researchgate.net
Atom-Economical RoutesTransition-metal catalyzed hydroaminationDirect functionalization of simple feedstocks. acs.org
Table 1: Comparison of Modern Synthetic Strategies Applicable to this compound.

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

While preliminary studies have hinted at the biological activity of this compound and related structures, a significant challenge lies in the detailed elucidation of their molecular mechanisms. Understanding how these compounds interact with biological targets at a molecular level is essential for developing them into effective therapeutic agents. The amide groups are capable of forming hydrogen bonds with enzyme active sites, while the lipophilic naphthyl and hexyl groups can facilitate interactions with lipid membranes.

Future research must focus on:

Target Identification and Validation: While compounds with similar backbones have been suggested to act as modulators of specific receptors or enzymes like histone deacetylase (HDAC), the precise targets for this compound are not fully known. researchgate.netsmolecule.com Systematic screening against panels of receptors, enzymes, and other protein targets is required.

Binding Kinetics and Affinity: Characterizing the interaction between the compound and its biological target is crucial. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics, which is vital for understanding the compound's mechanism of action. smolecule.com

Structural Biology: Obtaining crystal structures of this compound or its analogs in complex with their biological targets would provide invaluable insight into the specific molecular interactions driving their activity. This information is critical for structure-based drug design. For instance, studies on molecular glues that bind to procaspase-6 highlight how a ligand's conformation, stabilized by intramolecular hydrogen bonds, is key for its binding and function. acs.org

Exploration of Novel Therapeutic and Industrial Applications

The unique hybrid structure of this compound, combining a rigid aromatic naphthyl group with a flexible aliphatic chain, suggests a wide range of potential applications that remain largely unexplored.

Therapeutic Potential:

Anti-inflammatory Agents: Related naphthyl derivatives have demonstrated potent anti-inflammatory activity, in some cases comparable to standard drugs like naproxen, by inhibiting enzymes such as 5-lipoxygenase. researchgate.net

Antimicrobial Agents: Cationic peptidomimetics featuring a naphthyl group have shown selective antibacterial activity against pathogens like Clostridioides difficile. nih.gov This suggests that this compound could serve as a scaffold for developing new antibiotics.

Antiparasitic Drugs: N-acylhydrazone and 1,2,4-oxadiazole (B8745197) conjugates have been identified as active antimalarial agents, and other hexanamide (B146200) derivatives show activity against Plasmodium falciparum, indicating a potential avenue for antiparasitic drug discovery. huji.ac.il

Oncology: The structural motif is present in compounds investigated as inhibitors of histone deacetylases (HDACs) and sirtuins, which are important targets in cancer therapy. google.comuniroma1.it

Industrial Applications:

Advanced Materials: The compound's structure suggests potential for use in developing novel materials with unique properties. smolecule.com

Specialty Chemicals: It can serve as a building block for more complex molecules and as a reagent in various organic reactions.

Extraction Agents: Structurally related branched-chain hexanamides are used as industrial extractants, for example in the separation of metal ions. rsc.org This points to the possibility of designing this compound derivatives for specific separation and extraction processes.

Potential Application AreaBasis for ExplorationExample of Related Compound ActivityReference
Anti-inflammatoryActivity of related naphthyl alkanamides.Inhibition of 5-lipoxygenase. researchgate.net
AntibacterialActivity of naphthyl-containing peptidomimetics.Selective action against C. difficile. nih.gov
AntiparasiticActivity of hexanamide and quinoline (B57606) derivatives.Inhibition of β-hematin formation in P. falciparum. huji.ac.il
Industrial ExtractionUse of branched hexanamides in industry.Extraction of metal ions like pertechnetate. rsc.org
Table 2: Potential Application Areas for this compound Derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

A significant frontier in chemical research is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery. nih.gov These computational tools offer powerful capabilities for overcoming challenges in the design and optimization of molecules like this compound.

The primary challenges and future directions in this domain include:

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov For this compound, ML algorithms can be trained on existing data to predict the biological activity, toxicity, solubility, and other key properties of novel, unsynthesized derivatives. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. researchgate.net

De Novo Design: Employing generative AI models to design entirely new derivatives of this compound tailored to specific needs. These models can learn the underlying rules of chemical structure and bonding to propose novel molecules with a high probability of possessing desired characteristics, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles.

Mechanism and Target Prediction: Using AI to analyze complex biological data and predict potential molecular mechanisms or identify new therapeutic targets for the compound. For instance, ML models can be used in molecular docking studies to predict how different derivatives will bind to a target enzyme, guiding the design of more potent inhibitors. researchgate.net

Synthesis Planning: AI tools are also being developed to assist in planning synthetic routes. By analyzing vast databases of chemical reactions, these programs can suggest efficient and sustainable pathways for synthesizing target derivatives, addressing the challenges outlined in section 7.1.

The integration of AI and ML promises to significantly reduce the time and cost associated with traditional trial-and-error approaches, enabling a more rational and efficient exploration of the chemical space surrounding this compound. researchgate.net

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